Z-Stereochemical Purity as a Defined Configurational Differentiator
The compound is specified and supplied as the (2Z)-isomer, confirmed by the IUPAC name and SMILES notation (CCC1=NN=C(NC(=O)\C=C/C2=CC3=C(OCO3)C=C2)S1) . This is a discrete configurational identity: the E-isomer would place the benzodioxole ring and the amide carbonyl on opposite sides of the double bond, generating a different spatial presentation to biological targets. In the structurally related cinnamic acyl 1,3,4-thiadiazole amide antitubulin series by Yang et al. (2012), stereochemistry was not systematically varied, but molecular docking indicated that the acrylamide geometry directly influences the positioning of the aryl ring within the colchicine binding site of tubulin [1]. Procurement of material with undefined or mixed E/Z geometry introduces an uncontrolled variable that can confound biological reproducibility.
| Evidence Dimension | Olefin configuration (Z vs E) and its impact on molecular geometry |
|---|---|
| Target Compound Data | Defined (2Z)-configuration; SMILES: CCC1=NN=C(NC(=O)\C=C/C2=CC3=C(OCO3)C=C2)S1 |
| Comparator Or Baseline | Hypothetical (2E)-isomer: benzodioxole and carbonyl groups oriented trans across the double bond |
| Quantified Difference | No direct quantitative ΔIC50 or ΔKd data available for 424806-60-0 vs its E-isomer. Class-level inference from Yang et al. (2012) docking studies indicates that acrylamide geometry alters aryl ring placement at the tubulin colchicine site [1]. |
| Conditions | Configurational identity inferred from IUPAC nomenclature and SMILES; docking reference from tubulin-colchicine binding site model (Yang et al. 2012) |
Why This Matters
Procuring Z-isomer of defined purity ensures stereochemical consistency across experiments; inadvertent E-isomer contamination can shift potency and target engagement in uncharacterized ways.
- [1] Yang XH, Wen Q, Zhao TT, Sun J, Zhu HL. Synthesis, biological evaluation, and molecular docking studies of cinnamic acyl 1,3,4-thiadiazole amide derivatives as novel antitubulin agents. Bioorg Med Chem. 2012;20(3):1181-1187. doi:10.1016/j.bmc.2011.12.057. View Source
